molecular formula C22H17N3O4S2 B3929416 4-methyl-3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide

4-methyl-3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide

Cat. No. B3929416
M. Wt: 451.5 g/mol
InChI Key: CQEGCCORNZWHEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly referred to as "MNTBPS" and has been extensively studied for its potential therapeutic applications. In

Mechanism of Action

The mechanism of action of MNTBPS is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and nitric oxide. By inhibiting their activity, MNTBPS reduces inflammation and oxidative stress.
Biochemical and Physiological Effects:
MNTBPS has been found to exhibit potent anti-inflammatory and anti-cancer effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and nitric oxide. MNTBPS has also been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, MNTBPS has been shown to reduce oxidative stress and improve antioxidant status in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

MNTBPS has several advantages for lab experiments. It is a potent and selective inhibitor of COX-2 and iNOS, making it a valuable tool for studying the role of these enzymes in inflammation and cancer. MNTBPS is also relatively stable and can be stored for extended periods of time. However, MNTBPS has some limitations. It is not water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, MNTBPS has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for research on MNTBPS. One area of interest is the development of novel MNTBPS derivatives with improved solubility and bioavailability. Another area of interest is the investigation of MNTBPS as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to evaluate the safety and efficacy of MNTBPS in human clinical trials.
Conclusion:
In conclusion, MNTBPS is a potent sulfonamide drug that has been extensively studied for its potential therapeutic applications. It exhibits potent anti-inflammatory and anti-cancer properties and has been shown to inhibit the activity of COX-2 and iNOS. MNTBPS has several advantages for lab experiments but also has some limitations. Further research is needed to fully understand the mechanism of action of MNTBPS and to evaluate its safety and efficacy in humans.

Scientific Research Applications

MNTBPS has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and anti-cancer properties. MNTBPS has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases.

properties

IUPAC Name

4-methyl-3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4S2/c1-15-7-12-19(13-21(15)25(26)27)31(28,29)24-18-10-8-16(9-11-18)20-14-30-22(23-20)17-5-3-2-4-6-17/h2-14,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEGCCORNZWHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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